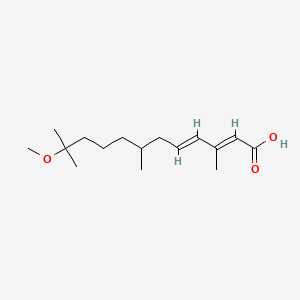

Methoprene acid

Description

Historical Development and Classification of Methoprene (B1676399) as a Juvenile Hormone Mimic

The development of methoprene is rooted in the study of insect endocrinology, specifically the role of juvenile hormone (JH) in regulating metamorphosis. icup.org.uknih.gov The history of research into compounds that mimic the action of JH, known as juvenoids, spans over four decades. icup.org.uk The initial discovery that lipid extracts from the cecropia moth possessed JH activity in 1956 spurred further investigation. icup.org.uk This led to the isolation of the first JH-active isoprenoid, farnesol, in 1961. icup.org.uk

Subsequent research focused on creating synthetic analogues of JH that were more potent and stable for practical pest control applications. acs.org Methoprene, an acyclic sesquiterpenoid ester, was one of the major achievements of the period between 1965 and 1975. icup.org.ukresearchgate.net It was designed to be more effective than natural JHs in terms of both potency and environmental stability. acs.org

Methoprene functions as an insect growth regulator (IGR) by mimicking the natural juvenile hormones that are crucial for insect development. wikipedia.orgcolkim.it In a normal insect life cycle, the level of juvenile hormone decreases at specific stages to allow for the transition from larva to pupa and then to a reproductive adult. colkim.it By maintaining a high level of JH-like activity, methoprene disrupts this process, preventing the insect from reaching maturity and reproducing. wikipedia.orgepa.gov This interference with the insect's life cycle, rather than direct toxicity, is the basis for its classification as a biochemical pesticide by the U.S. Environmental Protection Agency (EPA). colkim.itepa.govlittlefireants.com Initially registered as a conventional chemical pesticide in 1975, it was later reclassified. epa.govlittlefireants.com Methoprene is effective against a range of insects, including those in the orders Diptera, Lepidoptera, and Coleoptera. littlefireants.com

Significance of Methoprene Acid as a Key Environmental Metabolite and Research Focus

When methoprene is introduced into the environment, it undergoes degradation through various processes, including microbial action and photodegradation. littlefireants.comorst.edu One of the key breakdown products of methoprene is this compound. sierraclub.canih.gov The formation of this compound is a result of the hydrolysis of the ester group in the parent methoprene molecule. fao.org

The significance of this compound as a research focus stems from its environmental presence and its own biological activity. sierraclub.canih.gov Studies have detected this compound in environmental samples following the application of methoprene for mosquito control. nih.gov For instance, in a study conducted in Richmond, British Columbia, Canada, water runoff from catch basins treated with Altosid® XR Briquets contained detectable levels of this compound. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

(2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYBEULOKRVZKY-TZOAMJEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCC(C)(C)OC)C/C=C/C(=C/C(=O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10886034 | |

| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53092-52-7 | |

| Record name | Methoprene acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53092-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZR-725 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053092527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-(±)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZR-725 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB9LR353F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Transformation and Fate of Methoprene Acid

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For methoprene (B1676399) acid, the primary abiotic degradation pathways include photolysis and hydrolysis.

Photolytic Dissipation Mechanisms in Aqueous Environments

Photolysis, or degradation by sunlight, is a significant pathway for the dissipation of methoprene and its metabolites, including methoprene acid, in aquatic environments. publications.gc.ca Methoprene itself is highly susceptible to photolysis, with reported half-lives in water ranging from 4 to 5 days. publications.gc.ca When exposed to sunlight, methoprene in water can undergo rapid photoisomerization, with a half-life of about 30 minutes. publications.gc.ca In pond water, the half-life of methoprene has been observed to be between 30 and 40 hours. publications.gc.cainchem.org

Studies have shown that the photodecomposition of methoprene in aqueous solutions is a primary route of degradation, leading to the formation of numerous photoproducts. epa.govnih.gov In one study, after four days of exposure to sunlight, only 7% of the initial methoprene remained, as a mixture of isomers, alongside at least 50 other metabolites and photoproducts. fao.org The collection of vapors above the solution indicated that volatilization of photoproducts is a minor pathway. fao.org

The degradation of methoprene in water is influenced by both photolysis and microbial action. epa.gov In sterile pond water exposed to sunlight, more than 80% of applied methoprene degraded within 13 days, indicating that photolysis is a key factor even in the absence of microorganisms. nih.govlittlefireants.com The rate of degradation is, however, typically faster in non-sterile water, highlighting the combined role of biotic and abiotic processes. nih.gov

Hydrolytic Stability and Formation Kinetics of Degradation Products

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Methoprene has been found to be stable to hydrolysis in sterile aqueous solutions buffered at pH 5, 7, and 9 at 20°C in the dark, with no significant degradation observed over four weeks. publications.gc.cafao.org However, under strongly acidic conditions (pH 1.2) and at a higher temperature (37°C), hydrolysis is rapid, with a half-life of 17 hours. europa.eu

The degradation of methoprene leads to several products. chemdad.com One of the primary metabolites is this compound, formed through the hydrolysis of the ester group. fao.orgchemdad.com Other degradation pathways include O-demethylation and oxidative cleavage of the double bond at the C-4 position. littlefireants.comtewhatuora.govt.nz In one study, three primary metabolites resulting from ester hydrolysis and/or O-demethylation were identified in pond water. inchem.org Another experiment identified 7-methoxycitronellic acid as the principal metabolite, accounting for 20% of the applied dose. tewhatuora.govt.nz

Biotic Transformation Processes in Ecological Systems

Biotic transformation involves the degradation of a chemical by living organisms, primarily microorganisms and plants. These processes play a crucial role in the environmental fate of this compound.

Microbial Biotransformation and Mineralization Pathways in Soil and Water

Microbial degradation is a key process in the breakdown of methoprene in both soil and aquatic environments. littlefireants.com In aerobic sandy loam soil, methoprene has a reported half-life of approximately 10 days. inchem.orglittlefireants.com The degradation is significantly slower in autoclaved (sterilized) soil, confirming the importance of microbial activity. inchem.org The primary end product of microbial degradation in soil is carbon dioxide (CO2), with studies showing over 50% of the applied dose being converted to CO2. inchem.orgepa.gov The radioactivity from labeled methoprene has been shown to be incorporated into humic acid, fulvic acid, and humin fractions of the soil, indicating extensive breakdown and integration into the soil matrix. inchem.orglittlefireants.comtewhatuora.govt.nz

In aquatic systems, microbial metabolism contributes to the degradation of methoprene alongside photolysis. epa.govnih.gov The half-life of methoprene in pond water containing microorganisms is approximately 30 to 40 hours. inchem.org Different microbial populations can lead to different metabolic profiles. tewhatuora.govt.nz One study identified metabolites resulting from ester hydrolysis and O-demethylation, while another found 7-methoxycitronellic acid as the main product of oxidative scission. tewhatuora.govt.nz

Metabolic Fate in Terrestrial and Aquatic Flora

Plants can rapidly metabolize methoprene. littlefireants.com When applied to alfalfa, methoprene had a half-life of less than two days, and on rice, it was less than one day. littlefireants.comaltosidigr.com The metabolism in plants involves pathways such as ester hydrolysis, O-demethylation, and oxidative scission of the 4-ene double bond. fao.orgtewhatuora.govt.nz

The primary non-polar metabolites identified in alfalfa and rice were found in low concentrations. inchem.org The main aglycones (the non-sugar component of a glycoside) identified after enzymatic cleavage of conjugates in alfalfa were the results of O-demethylation and other oxidative processes. inchem.org Ultimately, the metabolic products in plants are further broken down and incorporated into natural plant components. littlefireants.comaltosidigr.com

Environmental Persistence and Mobility in Soil and Water Compartments

Methoprene exhibits low persistence in the environment due to rapid degradation through photolysis and microbial action. epa.govlittlefireants.com Its half-life in soil is reported to be around 10 to 14 days under aerobic conditions. epa.govbeyondpesticides.org In aquatic environments, the half-life is even shorter, typically around 30 to 45 hours in pond water. inchem.orgaltosidigr.com

Despite its rapid degradation, methoprene's mobility in soil is low. littlefireants.com It has a high affinity for adsorbing to soil particles and organic matter, as indicated by its high Koc value (soil organic carbon-water (B12546825) partitioning coefficient). littlefireants.comeuropa.eu This strong adsorption limits its potential to leach into groundwater. epa.govlittlefireants.comaltosidigr.com In water, methoprene is expected to adsorb to suspended solids and sediment. nih.govlittlefireants.com While slow-release formulations are designed for longer efficacy, the released methoprene is still subject to rapid degradation in the water column. publications.gc.ca

Data Tables

| Environmental Compartment | Condition | Half-life | Reference |

|---|---|---|---|

| Aqueous Solution (Photolysis) | pH 7, Sterilized, Xenon Lamp | 4.8 hours | europa.eu |

| Pond Water | Sunlight, Non-sterile | 30-40 hours | publications.gc.cainchem.org |

| Soil | Aerobic, Sandy Loam | ~10 days | inchem.orglittlefireants.com |

| Alfalfa | Field Application | <2 days | littlefireants.comaltosidigr.com |

| Rice | Field Application | <1 day | littlefireants.comaltosidigr.com |

| Compound Name | Formation Pathway | Environmental Compartment | Reference |

|---|---|---|---|

| This compound | Ester Hydrolysis | Water, Soil, Plants | fao.orgchemdad.com |

| 7-methoxycitronellic acid | Oxidative Scission | Water (Microbial) | tewhatuora.govt.nz |

| Hydroxy ester (from O-demethylation) | O-demethylation | Soil | inchem.org |

| Carbon Dioxide (CO2) | Mineralization | Soil | inchem.orgepa.gov |

Biological Metabolism of Methoprene Acid in Non Target Organisms

Metabolite Formation Pathways in Invertebrate Systems

In non-target invertebrates, methoprene (B1676399) is metabolized into a variety of products. littlefireants.com Studies in insects have revealed that the primary metabolic routes include ester hydrolysis, O-demethylation, and oxidative cleavage at the C-4 double bond. littlefireants.com The resulting methoprene acid can then be further metabolized.

Research on the freshwater amphipod Gammarus fossarum has explored the effects of methoprene, suggesting potential interference with retinoid metabolism and signaling. nih.gov While this study focused on the effects of the parent compound, it highlights a potential pathway for further investigation into this compound's metabolic fate in crustaceans. nih.gov In the lobster Homarus americanus, methoprene has been shown to concentrate in the hepatopancreas, nervous tissue, and epidermal cells. researchgate.netoup.com This accumulation suggests that these tissues are primary sites of metabolism. While the specific metabolites of this compound were not detailed, the study noted that methoprene can interfere with chitin (B13524) production and protein synthesis. oup.com

The degradation of methoprene in aquatic environments containing microorganisms also provides insight into potential invertebrate metabolism. Studies in pond water have identified primary metabolites resulting from ester hydrolysis and O-demethylation. fao.org

Metabolic Fate in Aquatic Vertebrate Models (Excluding Mammalian Studies)

In aquatic vertebrates, methoprene is rapidly metabolized. littlefireants.com The primary pathways involve hydrolysis, oxidation, and demethylation, followed by conjugation. fao.org

Enzymatic Biotransformation in Aquatic Species Tissues

The liver is the primary site of metabolism in fish, with other tissues like the kidney, intestine, and gills also contributing. nih.gov Enzymatic reactions in fish tissues transform methoprene into more polar metabolites. nih.gov Key phase I reactions include oxidation and hydrolysis, catalyzed by enzymes such as cytochrome P450s (CYPs) and carboxylesterases. nih.govresearchgate.net

In bluegill sunfish (Lepomis macrochirus), investigations into the fate of methoprene showed that it is degraded to a hydroxy ester through O-demethylation. tewhatuora.govt.nz Further metabolism can lead to the production of carbon dioxide via the acetate (B1210297) pathway. tewhatuora.govt.nz

A study on the developmental toxicity of methoprene and its degradation products in Xenopus laevis (African clawed frog) embryos identified several metabolites, including this compound and methoprene epoxide acid, which were found to have developmental effects. epa.gov This indicates that amphibians possess the enzymatic pathways to convert methoprene into these acidic metabolites.

The following table summarizes the major metabolites of methoprene identified in aquatic vertebrates.

| Metabolite Name | Formation Pathway | Species |

| This compound | Ester hydrolysis | Fish, Amphibians |

| 11-hydroxy-3,7,11-trimethyldodeca-2,4-dienoic acid | O-demethylation, oxidation | Fish |

| 7-methoxycitronellic acid | Oxidative cleavage | Fish |

| Methoprene epoxide acid | Epoxidation, hydrolysis | Amphibians |

Distribution and Elimination of Metabolites within Aquatic Organisms

Once metabolized, the resulting polar compounds are distributed throughout the aquatic organism and subsequently eliminated. In bluegill sunfish, while methoprene can accumulate in tissues, it is also readily eliminated when the fish are no longer exposed. tewhatuora.govt.nz Studies have shown that accumulated residues can be eliminated by the fish when the methoprene pressure is released. tewhatuora.govt.nz Within 14 days of being moved to clean water, nearly 95% of accumulated methoprene metabolites were eliminated in fish. amazonaws.com

In fish, a significant portion of the nonpolar residue from methoprene metabolism is conjugated with natural products like triglycerides, diglycerides, cholesterol, and fatty acids. tewhatuora.govt.nz These conjugated metabolites are then distributed within the tissues.

Research on the bioaccumulation of methoprene in bluegill sunfish and crayfish has shown that while accumulation in edible tissues occurs, the rapid elimination of residues prevents significant long-term bioaccumulation. epa.gov The major metabolites are more polar than the parent compound, facilitating their excretion. europa.eu

The table below details the distribution of methoprene metabolites in the tissues of aquatic vertebrates.

| Tissue | Detected Metabolites/Residues | Species |

| Muscle | Methoprene, Conjugated natural products | Bluegill sunfish |

| Liver | Methoprene, this compound, Conjugated natural products | Fish |

| Fat | Methoprene, Conjugated natural products | Bluegill sunfish |

| Bile | Cholesterol, Cholic acid, Deoxycholic acid (from acetate pathway) | Steer (as a vertebrate model) fao.org |

Ecological Repercussions and Physiological Effects of Methoprene Acid on Non Target Organisms

Developmental Alterations in Amphibian Models

The potential for methoprene (B1676399) and its derivatives, including methoprene acid, to cause developmental issues in amphibians has been a significant area of research. researchgate.netbeyondpesticides.org

Retinoid-Mediated Pathway Interference

Research has indicated that this compound can interfere with retinoid signaling pathways, which are crucial for embryonic development in vertebrates. researchgate.netnih.gov Specifically, this compound has been shown to act as a ligand for retinoid X receptors (RXRs), a key component of the retinoid signaling pathway. nih.govnih.gov This interaction allows it to activate gene transcription through this pathway. nih.gov This finding has led to the hypothesis that exposure to this compound could disrupt normal developmental processes that are regulated by retinoids. researchgate.netnih.govoregonstate.edu

Some studies have suggested a link between the breakdown products of methoprene, like this compound, and limb deformities observed in North American frog populations. beyondpesticides.orgsierraclub.ca The mechanism proposed is that this compound mimics the action of retinoic acid, a vital chemical for the development of fish and frog embryos. beyondpesticides.orgsierraclub.ca Laboratory experiments have demonstrated that exposure to photoisomerized methoprene can induce "flexure defects," resulting in twisted hind limbs in Xenopus laevis tadpoles. umn.edu However, it's important to note that other studies have found no significant effects of methoprene on limb development beyond those attributable to UV radiation alone. oregonstate.edu

Morphological Anomalies and Assessment of Developmental Stability

Studies examining the direct developmental toxicity of methoprene and its degradation products have yielded varied results. In studies with Xenopus laevis embryos, this compound produced developmental toxicity at concentrations exceeding 1.25 mg/l. researchgate.netnih.gov The types of malformations observed in some studies with methoprene degradation products include severe cranial-facial defects, such as the absence of a mouth and improper eye separation, as well as gut and fin malformations. dss.go.th These deformities are reportedly similar to those caused by retinoic acids. dss.go.th

However, other research suggests that concerns about methoprene-mediated developmental toxicity to amphibians may be overstated, as the concentrations required to induce these effects are significantly higher than those typically found in field applications. researchgate.netumn.edunih.gov Some studies have concluded that methoprene and its degradation products are not potent developmental toxicants in X. laevis. researchgate.netbiodiversitylibrary.org

Endocrine Disruption in Aquatic Invertebrate Species

This compound's parent compound, methoprene, is designed to act as a juvenile hormone agonist in insects. oup.comnih.gov This mode of action raises concerns about its potential to disrupt endocrine systems in non-target aquatic invertebrates, particularly crustaceans, which also utilize a similar hormone, methyl farnesoate. oup.comnih.govoup.com

Hormonal Mimicry and Regulation of Crustacean Physiological Processes

Methoprene can mimic or interfere with the crustacean juvenoid hormone, methyl farnesoate, thereby disrupting endocrine-regulated processes. oup.comnih.gov This interference can lead to a variety of adverse effects. For example, studies on Daphnia magna have shown that methoprene can reduce growth rate, molt frequency, and fecundity, as well as delay reproductive maturation. oup.comnih.gov The mechanism is thought to involve the agonism or antagonism of juvenoid receptor complexes. oup.comnih.gov

The concern extends to other crustaceans as well. The potential for methoprene and this compound to mimic methyl farnesoate and endogenous retinoids is a worry for coastal water bodies, as these hormones play roles in reproduction, development, osmoregulation, and molting. oup.com

Effects on Growth and Reproduction in Sensitive Aquatic Species

The endocrine-disrupting effects of methoprene and its metabolites can have significant consequences for the growth and reproduction of sensitive aquatic species. In the crustacean Daphnia magna, exposure to methoprene has been demonstrated to reduce growth rate, with a clear concentration-dependent response. oup.comnih.gov

Reproduction is also significantly impacted. Methoprene has been shown to reduce fecundity in D. magna. oup.comnih.gov Furthermore, it can affect the timing of reproductive maturation, increasing the time to the first brood deposition. oup.comnih.gov In some cases, insecticidal juvenile hormone analogs like methoprene have been found to stimulate the production of male offspring in Daphnia magna, which could have serious consequences for the population dynamics of susceptible crustacean populations. nih.govresearchgate.net Studies on Moina macrocopa showed reduced survival, longevity, and fecundity at higher concentrations, while very low levels slightly increased these parameters. nih.gov In the estuarine mysid Neomysis integer, methoprene exposure delayed molting by decreasing the growth rate and increasing the intermolt period. researchgate.net

Broader Ecological Community Impacts and Non-Target Arthropod Interactions

The application of methoprene can have wider ecological repercussions beyond direct toxicity to individual species. littlefireants.com While designed to be specific to insects, its effects can extend to other non-target arthropods and the broader aquatic community. researchgate.netlittlefireants.com

Sublethal effects from methoprene usage on non-target arthropods can include abnormal morphology and development, reduced fertility, and altered behavior patterns. littlefireants.com For instance, in the estuarine crustacean Neomysis integer, methoprene has been shown to significantly delay molting. researchgate.net Such effects on key invertebrate species can ripple through the food web and alter community structure.

While some studies indicate minimal risk to many non-target aquatic invertebrates at typical environmental concentrations, others have shown that certain populations, like Tanytarsini and Chironomini midges, can be affected. epa.govepa.gov The susceptibility to methoprene can vary significantly between different taxa and life stages of crustaceans. researchgate.netnerc.ac.uk It is this variability in sensitivity that complicates broad generalizations about the ecological safety of methoprene and its acid metabolite. The potential for endocrine disruption in a variety of crustaceans highlights the need for continued research into the subtle, yet significant, impacts these compounds can have on aquatic ecosystems. researchgate.netnerc.ac.uk

Data on the Effects of Methoprene and its Derivatives on Non-Target Organisms

Below are interactive tables summarizing key research findings on the effects of methoprene and its acid metabolite on various non-target organisms.

Table 1: Developmental Effects on Amphibians

| Species | Compound | Effect |

| Xenopus laevis | This compound | Developmental toxicity |

| Xenopus laevis | Photoisomerized Methoprene | "Flexure defects" (twisted hind limbs) |

| Xenopus laevis | Methoprene Degradation Products | Severe cranial-facial, gut, and fin malformations |

Table 2: Endocrine and Reproductive Effects on Aquatic Invertebrates

| Species | Compound | Effect |

| Daphnia magna | Methoprene | Reduced growth rate, molt frequency, and fecundity; delayed maturation |

| Daphnia magna | Methoprene | Increased production of male offspring |

| Moina macrocopa | (S)-Methoprene | Reduced survival, longevity, and fecundity at higher concentrations |

| Neomysis integer | Methoprene | Delayed molting, decreased growth rate, increased intermolt period |

Molecular and Cellular Mechanisms of Methoprene Acid Action

Ligand Activity and Receptor Interactions (e.g., Retinoid X Receptors)

Methoprene (B1676399) acid has been identified as a ligand for the Retinoid X Receptors (RXRs), a class of nuclear receptors that play a crucial role in vertebrate development, metabolism, and homeostasis. pnas.orgnih.gov Unlike its parent compound, methoprene, which is an ester, the carboxylic acid form is the primary molecule that engages with these receptors. pnas.org

Research has demonstrated that methoprene acid directly binds to RXRs and functions as a transcriptional activator. pnas.orgnih.gov This interaction is specific to the RXR pathway; the compound does not appear to activate the retinoic acid receptor (RAR) pathway, distinguishing its action from endogenous retinoids like 9-cis-retinoic acid (9cRA) which can activate both RAR and RXR. pnas.orgnih.gov

Competitive ligand-binding assays have confirmed that this compound competes with 9cRA for binding to the RXRα isoform. pnas.org This binding initiates a conformational change in the receptor, leading to the activation of gene transcription. pnas.orgpnas.org The activity of this compound varies among the different RXR isotypes. It is a potent activator of RXRα and RXRγ, while its effect on RXRβ is comparatively weak. pnas.org In the neogastropod Nucella lapillus, this compound has been shown to be a selective RXR ligand that can induce imposex (the imposition of male sexual characteristics on females), demonstrating an in-vivo physiological consequence of its RXR-mediated activity. capes.gov.br

The affinity of this compound for RXR is notably lower than that of some endogenous ligands for their respective receptors. pnas.org For instance, treatment with this compound was shown to induce transcription at RXR-specific promoters with an EC₅₀ (half-maximal effective concentration) of 2 μM in insect cell lines and 20 μM in mammalian cell lines. nih.gov

| Receptor Target | Type of Activity | Key Findings | References |

|---|---|---|---|

| Retinoid X Receptors (RXRs) | Agonist / Ligand | Directly binds to and activates RXRs, particularly RXRα and RXRγ. pnas.org | pnas.orgnih.gov |

| RXRα | Competitive Ligand | Competes with the endogenous ligand 9-cis-retinoic acid (9cRA) for binding. pnas.org | pnas.org |

| Retinoic Acid Receptors (RARs) | No significant activity | Does not activate the RAR pathway, demonstrating RXR-specificity. pnas.orgnih.gov | pnas.orgnih.gov |

| Ultraspiracle (USP) | No significant activity | The carboxylic acid form of methoprene does not bind to USP, the insect homolog of RXR. pnas.org | pnas.org |

Modulation of Endogenous Biochemical Signaling Pathways

The binding of this compound to RXRs initiates a cascade of molecular events that modulate various endogenous signaling pathways. As ligand-regulated transcription factors, RXRs control the expression of a multitude of genes by forming heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and the vitamin D receptor (VDR). nih.govoup.com

Genomic Signaling: In vertebrates, the activation of RXR by this compound leads to the transcriptional regulation of specific target genes. A notable example is the upregulation of genes involved in cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), which was observed in rat astrocytes following treatment with the parent compound, methoprene. nih.gov This demonstrates a specific metabolic pathway influenced by this compound through its interaction with RXR.

Non-Genomic Signaling: Beyond its role in the nucleus, RXR activation can also trigger rapid, non-genomic effects. In human platelets, which are anucleate, RXR ligands including this compound have been shown to inhibit platelet activation and thrombus formation. oup.comresearchgate.netahajournals.org This inhibitory action is mediated, at least in part, by the upregulation of protein kinase A (PKA) activity, a key signaling molecule in platelets. researchgate.netahajournals.org This finding illustrates that this compound can modulate cellular function through signaling pathways that are independent of gene transcription.

Crosstalk with other Hormonal Pathways in Invertebrates: In insects, methoprene and its metabolites function as mimics of juvenile hormone (JH). wikipedia.org The primary receptor for JH in insects is the Methoprene-tolerant (Met) protein, not the RXR homolog Ultraspiracle (USP). sdbonline.orgbiorxiv.orgnih.gov The activation of the JH pathway by methoprene can interfere with other critical hormonal signaling cascades. For example, in the mosquito Anopheles gambiae, methoprene application was found to modulate the ecdysteroid signaling pathway by down-regulating the expression of genes responsive to 20-hydroxyecdysone (B1671079) (20E), a crucial hormone for insect development and reproduction. nih.gov This highlights the intricate crosstalk between different endocrine signaling pathways that can be influenced by this compound's hormonal mimicry in invertebrates.

Advanced Analytical Methodologies for Environmental Monitoring and Biological Tracing of Methoprene Acid

Chromatographic Techniques for Multi-Matrix Analysis (e.g., HPLC, GC-MS/MS)

Chromatographic methods are the cornerstone of methoprene (B1676399) acid analysis, offering high resolution and sensitivity for its detection in complex samples such as water, soil, and biological tissues. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of methoprene acid. researchgate.net Reversed-phase HPLC, often utilizing a C18 column, is a common approach. biodiversitylibrary.orgsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like formic acid or acetic acid to improve peak shape and resolution. biodiversitylibrary.orgsielc.comnih.gov For instance, one method uses a gradient of 55% to 100% acetonitrile in water (pH 4.0) to separate this compound from its parent compound and other metabolites. researchgate.net UV detection is frequently employed, with wavelengths around 264 nm providing good sensitivity. biodiversitylibrary.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) significantly enhances selectivity and sensitivity, allowing for the detection of trace levels of this compound. nih.gov This is particularly important for environmental samples where concentrations can be very low. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique used in LC-MS/MS for this compound analysis. nih.govescholarship.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS):

GC-MS/MS is another powerful tool for the determination of this compound. wa.goveurl-pesticides.eu Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis. biodiversitylibrary.orgfao.org This often involves esterification to form its methyl ester. biodiversitylibrary.org For example, diazomethane (B1218177) can be used to convert this compound to its methyl ester prior to GC-MS analysis. biodiversitylibrary.org The use of a high-resolution capillary column, such as a DB-5, is common for separating the derivatized analyte. biodiversitylibrary.org GC-MS/MS provides high selectivity through selected ion monitoring (SIM) or multiple reaction monitoring (MRM), which minimizes matrix interference and allows for accurate quantification at low concentrations. wa.goveurl-pesticides.eu

Interactive Data Table: Chromatographic Conditions for this compound Analysis

| Parameter | HPLC | GC-MS/MS |

| Column | Restek Pinnacle ODS (C18) biodiversitylibrary.org | DB-5 biodiversitylibrary.org, SPB-608 biodiversitylibrary.org |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with Formic or Acetic Acid biodiversitylibrary.org | Helium biodiversitylibrary.org |

| Detector | UV (264 nm) biodiversitylibrary.org, MS/MS (ESI) nih.gov | Mass Spectrometer biodiversitylibrary.orgwa.gov |

| Derivatization | Not always required | Required (e.g., with diazomethane) biodiversitylibrary.org |

| Typical Application | Water samples, food matrices researchgate.netbiodiversitylibrary.org | Environmental samples, biological tissues biodiversitylibrary.orgwa.gov |

Immunoassay Development for Trace Level Detection

Immunoassays offer a rapid and cost-effective alternative for the detection of this compound, particularly for screening large numbers of samples. researchgate.nettewhatuora.govt.nz These methods are based on the specific binding between an antibody and the target analyte.

The development of an immunoassay for this compound involves the production of polyclonal or monoclonal antibodies that specifically recognize the molecule. acs.org This is achieved by conjugating this compound (or a derivative) to a carrier protein to create an immunogen, which is then used to immunize animals. acs.orgcore.ac.uk

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common format for immunoassays. core.ac.uk Competitive ELISAs are particularly suitable for detecting small molecules like this compound. In this format, the sample containing this compound competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Research has demonstrated the development of immunoassays capable of detecting methoprene at the parts-per-billion (ppb) level. acs.orgcore.ac.uk An indirect ELISA for methoprene was developed with a detection range of 5 to 300 ng/mL, while a competitive inhibition enzyme immunoassay (CIEIA) showed a range of 1.0 to 10 ppb. acs.orgcore.ac.uk These immunoassays have been successfully applied to determine methoprene residues in various matrices, including tobacco and wheat grain. researchgate.netcore.ac.uk

Interactive Data Table: Immunoassay Performance for Methoprene Detection

| Immunoassay Type | Detection Range | I50 Value | Reference |

| Indirect ELISA | 5 - 300 ng/mL | 50 ng/mL | core.ac.uk, acs.org |

| Competitive Inhibition Enzyme Immunoassay (CIEIA) | 1.0 - 10 ppb | 3.5 ppb | core.ac.uk, acs.org |

Sample Preparation and Derivatization Strategies for Enhanced Sensitivity and Selectivity

Effective sample preparation is critical for accurate and reliable analysis of this compound, as it removes interfering substances and concentrates the analyte. The choice of sample preparation technique depends on the matrix and the analytical method used.

Sample Preparation:

For water samples, liquid-liquid extraction (LLE) is a common method. biodiversitylibrary.org The water sample is typically acidified to a pH of 1-2, and then extracted with an organic solvent like dichloromethane. biodiversitylibrary.org Solid-phase extraction (SPE) is another widely used technique that offers advantages in terms of reduced solvent consumption and higher sample throughput. researchgate.net For solid matrices like food or soil, an initial extraction with a solvent such as acetonitrile or hexane (B92381) is often performed. researchgate.neteurl-pesticides.eu This is frequently followed by a clean-up step using techniques like Florisil column chromatography or gel permeation chromatography (GPC) to remove co-extracted interferences. researchgate.netusda.gov

Derivatization:

Derivatization is a key strategy to improve the analytical characteristics of this compound, particularly for GC analysis. biodiversitylibrary.orgrestek.com As this compound is a carboxylic acid, it is often converted to a more volatile and thermally stable ester derivative. biodiversitylibrary.org The most common derivatization reaction is esterification. restek.com

Methylation: This is frequently achieved using diazomethane in ether, which converts the carboxylic acid group to a methyl ester. biodiversitylibrary.org Another reagent used for this purpose is BF3 in methanol. restek.com

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to form trimethylsilyl (B98337) (TMS) esters. restek.com

Diels-Alder Derivatization: For LC-MS/MS analysis, derivatization can be used to enhance ionization efficiency. A Cookson-type reagent, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), reacts with the diene structure of methoprene, significantly improving its ionization in positive-mode electrospray. nih.govresearchgate.netnih.gov This strategy has been shown to improve the limit of detection by as much as 100-fold. nih.govresearchgate.netnih.gov

These derivatization strategies not only improve chromatographic behavior and detection sensitivity but also enhance the selectivity of the analysis by introducing a specific chemical tag to the analyte. nih.govrestek.com

Emerging Research Frontiers and Methodological Innovations in Methoprene Acid Studies

Ecotoxicological Modeling and Advanced Risk Characterization for Aquatic Ecosystems

The environmental fate and impact of methoprene (B1676399) acid, the primary metabolite of the insect growth regulator methoprene, are increasingly scrutinized through advanced ecotoxicological modeling and risk characterization frameworks. These approaches are critical for understanding the potential risks to non-target organisms in aquatic environments where methoprene is applied for pest control.

Regulatory bodies and researchers utilize sophisticated models to predict the environmental concentrations of methoprene and its degradation products. For instance, the Exposure Analysis Modeling System (EXAMS) and the Pesticide Root Zone Model (PRZM) are employed to estimate environmental concentrations in aquatic ecosystems. regulations.govepa.gov These models consider various factors, including the application rates, environmental conditions, and the chemical properties of methoprene to simulate its distribution and persistence in water and sediment. regulations.govepa.gov

Advanced risk characterization for methoprene acid involves a multi-tiered approach. It begins with screening-level risk assessments to identify taxa potentially exposed to concentrations exceeding established Levels of Concern (LOC). epa.gov This initial evaluation considers the environmental fate of S-methoprene, with a focus on direct application to water as a primary exposure route for aquatic organisms. epa.gov

Subsequent, more detailed assessments incorporate data from laboratory and field studies to refine risk predictions. These studies evaluate the toxicity of methoprene and, by extension, its metabolites on a range of non-target aquatic organisms, including fish, invertebrates, and amphibians. epa.govresearchgate.net For example, studies have determined the acute and chronic toxicity levels (LC50 and NOEC values) for various freshwater and marine species. This empirical data is then integrated into risk assessments to determine the likelihood of adverse effects under realistic exposure scenarios. researchgate.net

Recent advancements in ecotoxicological modeling also incorporate principles of evolutionary toxicology. This field investigates how chemical contaminants can drive evolutionary changes in exposed populations, such as the development of resistance or increased tolerance. mdpi.com By integrating population genetics and genomics, researchers can assess the long-term impacts of this compound on the genetic diversity and adaptive potential of aquatic populations. mdpi.com

Key Research Findings in Ecotoxicological Modeling:

| Modeling Aspect | Key Findings | References |

| Exposure Modeling | The EXAMS and PRZM models are standard tools for estimating environmental concentrations of methoprene in aquatic systems. | regulations.govepa.gov |

| Risk Characterization | Screening-level assessments identify potential risks, which are further refined using empirical toxicity data and species sensitivity distributions. | epa.gov |

| Toxicity Data | Laboratory studies have established acute and chronic toxicity thresholds for a variety of non-target aquatic species. | |

| Evolutionary Toxicology | This emerging field provides insights into the potential for methoprene to induce long-term genetic changes in aquatic populations. | mdpi.com |

These advanced modeling and risk characterization approaches provide a more holistic understanding of the potential ecological impacts of this compound, moving beyond simple toxicity testing to consider complex environmental interactions and long-term population-level effects.

Development of Integrated Pest Management Strategies Considering Metabolite Effects

The development of effective and sustainable Integrated Pest Management (IPM) programs requires a comprehensive understanding of not only the parent pesticide but also its metabolites. In the case of methoprene, considering the biological activity and environmental fate of its primary metabolite, this compound, is crucial for designing IPM strategies that minimize non-target effects and promote long-term efficacy.

IPM is a multifaceted approach that combines various pest control methods, including biological control, cultural practices, and the judicious use of pesticides. gfdrr.org The goal is to manage pest populations in an economically and environmentally sound manner. gfdrr.org Biorational pesticides, such as methoprene, are often favored in IPM programs due to their target specificity and reduced risk to non-target organisms compared to conventional broad-spectrum insecticides. ufl.eduresearchgate.net Methoprene acts as a juvenile hormone analog, disrupting the normal growth and development of insects, rather than causing immediate mortality. researchgate.netlittlefireants.com

When incorporating methoprene into an IPM strategy, it is essential to consider the potential impact of its metabolites on the ecosystem. While methoprene itself degrades relatively quickly in the environment, its metabolites, including this compound, may persist for a period. littlefireants.com Although this compound is generally considered to be less biologically active against insects than the parent compound, its potential effects on other non-target organisms must be evaluated. nih.gov

Furthermore, the development of resistance to methoprene in target pest populations is a significant concern that must be addressed within an IPM framework. tewhatuora.govt.nz The continuous use of any single pesticide can lead to the selection of resistant individuals. IPM strategies aim to mitigate this by rotating different classes of insecticides and employing non-chemical control methods. researchgate.net Considering the metabolic pathways of methoprene and the potential for cross-resistance to other pesticides is vital for developing effective resistance management plans. tewhatuora.govt.nz

Key Considerations for IPM Strategies Involving Methoprene and its Metabolites:

| IPM Component | Consideration | References |

| Pesticide Selection | Prioritize biorational pesticides like methoprene for their target specificity and lower non-target toxicity. | ufl.eduresearchgate.net |

| Metabolite Impact | Evaluate the persistence and potential sublethal effects of this compound on non-target organisms. | littlefireants.comijzi.net |

| Resistance Management | Implement strategies to prevent or delay the development of resistance in target pest populations. | tewhatuora.govt.nz |

| Monitoring | Regularly monitor both target and non-target populations to assess the effectiveness and environmental impact of the IPM program. | gfdrr.org |

By integrating knowledge of methoprene's metabolic fate and the potential effects of its metabolites, IPM programs can be designed to be more effective, sustainable, and environmentally compatible.

Bioanalytical Tool Development for Comprehensive Metabolite Profiling

The accurate detection and quantification of methoprene and its metabolites, particularly this compound, are essential for environmental monitoring, toxicological studies, and understanding its metabolic fate in various organisms. The development of advanced bioanalytical tools has significantly enhanced the ability to conduct comprehensive metabolite profiling.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has emerged as a powerful approach for understanding the biochemical effects of pesticides. aua.gr This systems biology tool provides a snapshot of the metabolic state of an organism and how it is altered in response to chemical exposure. aua.grmdpi.com For this compound studies, metabolomics can help identify not only the primary metabolite but also a wider range of downstream metabolic products, providing a more complete picture of its biotransformation. mdpi.com

Various analytical platforms are employed for metabolite profiling, with mass spectrometry (MS) coupled to chromatography techniques being the most common. aua.grmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been traditionally used for the analysis of volatile and semi-volatile compounds like methoprene. scialert.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the method of choice for analyzing a wide range of metabolites, including the more polar this compound. nih.govescholarship.org LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of trace levels of metabolites in complex environmental and biological matrices. nih.gov

To improve the sensitivity of LC-MS methods for nonpolar compounds like methoprene, derivatization techniques have been developed. For example, using a derivatizing agent can significantly enhance the ionization efficiency of methoprene, leading to much lower detection limits. nih.gov

The process of metabolite identification in complex datasets remains a significant challenge in metabolomics. researchgate.net It often involves comparing the mass spectra and retention times of unknown peaks with those of authentic standards. researchgate.net However, for novel or unexpected metabolites, advanced data analysis techniques and spectral databases are crucial for tentative identification.

Advanced Bioanalytical Techniques for Methoprene Metabolite Profiling:

| Analytical Technique | Application in Methoprene Studies | Key Advantages | References |

| GC-MS | Analysis of the parent compound, methoprene. | Well-established for volatile compounds. | scialert.net |

| LC-MS/MS | Sensitive and selective quantification of methoprene and its polar metabolites, like this compound. | High sensitivity, specificity, and applicability to a wide range of compounds. | nih.govescholarship.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for the identification of unknown metabolites. | Provides high mass accuracy for formula determination. | usda.gov |

| Metabolomics Platforms | Comprehensive analysis of the metabolic response to methoprene exposure. | Offers a holistic view of biochemical perturbations. | aua.grmdpi.com |

The continuous development of these bioanalytical tools is critical for advancing our understanding of the environmental chemistry and toxicology of this compound and for ensuring the safety and efficacy of methoprene-based pest control strategies.

Q & A

Q. What are the primary mechanisms of action of methoprene acid in insect physiology, and how are these mechanisms experimentally validated?

this compound, a juvenile hormone analog, disrupts insect metamorphosis by binding to insect juvenile hormone receptors, preventing maturation. Experimental validation involves bioassays using model insects (e.g., Osmia rufa L.) to measure emergence delays or morphological changes. For example, methoprene-treated bees exhibited accelerated emergence (3–6 days earlier) and enhanced reproductive traits (e.g., enlarged oocytes and seminal vesicles) compared to controls . Radiolabeled studies in mosquitoes and houseflies further confirmed metabolic pathways, such as O-demethylation producing hydroxy ester and acid metabolites .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key protocols include:

- Personal protective equipment (PPE): Chemical-resistant gloves, lab coats, and eye protection.

- Ventilation: Ensure adequate airflow to avoid inhalation of dust or vapors.

- Storage: Keep sealed containers at -20°C, protected from light .

- Decontamination: Use water or alcohol-insoluble foam for spills. This compound is classified as Toxicity Category IV (low acute toxicity) but requires precautions to prevent chronic exposure .

Q. How is this compound quantified in environmental samples, and what analytical methods are most reliable?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound in water or soil. Isotope dilution with 14C-labeled this compound improves accuracy in metabolic studies, as seen in fish (e.g., Lepomis macrochirus), where residues were traced to muscle tissue and natural biochemical conjugates (e.g., triglycerides, cholesterol) .

Advanced Research Questions

Q. How do interspecies metabolic differences impact the environmental persistence and toxicity of this compound?

Metabolic pathways vary significantly:

- Insects: Dominant O-demethylation produces hydroxy ester metabolites with retained juvenilizing activity .

- Fish (e.g., bluegill sunfish): Rapid O-demethylation and β-oxidation convert this compound into CO₂ and endogenous lipids, reducing bioaccumulation .

- Mammals: this compound is metabolized into acetate and incorporated into cholesterol biosynthesis, minimizing toxicity .

These differences necessitate species-specific risk assessments in ecotoxicology studies.

Q. What experimental evidence supports this compound’s role as a selective agonist for retinoid X receptors (RXRs) in vertebrates?

this compound binds to RXRβ ligand-binding domains, stabilizing coactivator recruitment (e.g., GRIP-1 peptides) in a fully agonistic conformation. Structural studies (PDB: 1UHL) show its hydroxyl group interacts with critical residues (H421, W443) in the RXR pocket, mimicking 9-cis-retinoic acid but without activating retinoic acid receptors (RARs). This specificity was confirmed via luciferase reporter assays in mammalian cells .

Q. How can contradictions in genotoxicity data for this compound be resolved in experimental design?

While this compound itself lacks mutagenicity in Ames tests , synergistic effects with other pesticides (e.g., chlorpyrifos-methyl) may induce DNA damage. For example, a 4 ppm mixture (9:1 chlorpyrifos-methyl:methoprene) reduced DNA levels in insect hemolymph by 24% (p < 0.01) . Researchers should:

- Control for combinatorial effects: Test this compound alone and in mixtures.

- Use multiple endpoints: Combine Ames tests with comet assays or micronucleus tests.

Q. What computational models predict this compound’s environmental fate in urban catch basins?

Hydrodynamic models incorporate sump volume, rainfall patterns, and degradation rates to predict this compound concentrations. Sensitivity analyses show sump volume accuracy is critical; a 10% error in volume estimation can alter predicted concentrations by 15–20% . Field validation with LC-MS/MS is recommended to refine parameters like half-life (e.g., 30–40 hours in pond water) .

Methodological Guidance

Q. How should researchers design dose-response studies to assess this compound’s non-target effects on pollinators?

- Test organisms: Use Osmia rufa or Apis mellifera due to their ecological relevance.

- Dose range: 0.1–10 ppm (environmentally relevant concentrations).

- Endpoints: Emergence time, reproductive organ development, and survival rates.

- Statistical analysis: ANOVA with post-hoc Tukey tests to compare treated and control groups, as demonstrated in diapause-termination studies .

Q. What in vitro assays best characterize this compound’s receptor interactions?

- Fluorescence polarization assays: Measure binding affinity to RXR ligand-binding domains.

- Transcriptional activation assays: Use RXR-responsive luciferase reporters in HEK293 cells.

- Co-crystallization: Resolve structures of this compound-RXR complexes to identify critical binding residues (e.g., H421, W443) .

Tables

Q. Table 1. Metabolic Pathways of this compound Across Species

Q. Table 2. Experimental Design for Synergistic Toxicity Studies

| Variable | Recommendation | Rationale |

|---|---|---|

| Test compounds | This compound + common pesticides (e.g., chlorpyrifos-methyl) | Mimic real-world exposure |

| Concentration | 1–4 ppm (sublethal range) | Detect subchronic effects |

| Endpoints | DNA damage, oxidative stress markers | Identify mechanistic interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.